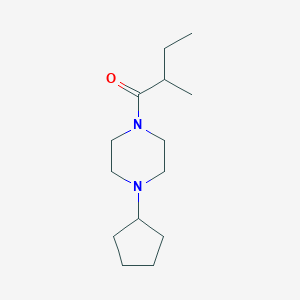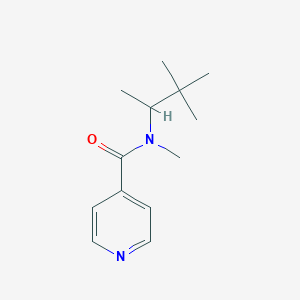
2-(2,5-dimethylmorpholin-4-yl)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylmorpholin-4-yl)-N-prop-2-ynylacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DMAPA, and its molecular formula is C12H20N2O2. DMAPA is a heterocyclic compound that contains a morpholine ring and a propynyl group, making it an important building block in various organic syntheses.
Mecanismo De Acción
The mechanism of action of DMAPA is not well understood, but it is believed to act as a nucleophile in various chemical reactions. DMAPA is known to be a strong base and can deprotonate various acidic compounds. It can also act as a catalyst in various organic reactions, including esterification, amidation, and alkylation.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of DMAPA. However, studies have shown that DMAPA is not toxic to cells and does not cause any significant adverse effects. It has also been found to be biodegradable, making it a potentially useful compound in environmental applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAPA is its high yield in the synthesis process, making it a cost-effective compound for use in various laboratory experiments. Additionally, DMAPA is a stable compound and can be stored for long periods without degradation. However, DMAPA is highly reactive and requires careful handling to avoid accidental reactions. It is also sensitive to moisture and air, which can affect its stability.
Direcciones Futuras
DMAPA has shown great potential in various scientific research applications, and there is still much to be explored in terms of its properties and potential uses. Future research could focus on the development of new synthetic methods for DMAPA, as well as the exploration of its potential in environmental applications. Additionally, further research could be conducted on the mechanism of action of DMAPA, which could lead to the development of new compounds with unique properties.
Métodos De Síntesis
DMAPA can be synthesized through a simple reaction between 2,5-dimethylmorpholine and propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and produces DMAPA as a white crystalline solid. The yield of this reaction is typically high, making it a cost-effective method for producing DMAPA in the laboratory.
Aplicaciones Científicas De Investigación
DMAPA has been widely used in scientific research as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. DMAPA has been found to be particularly useful in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. Researchers have also used DMAPA in the synthesis of chiral ligands, which are important in asymmetric catalysis.
Propiedades
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-5-12-11(14)7-13-6-10(3)15-8-9(13)2/h1,9-10H,5-8H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFERZZJBSPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)

![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)


![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)


![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)